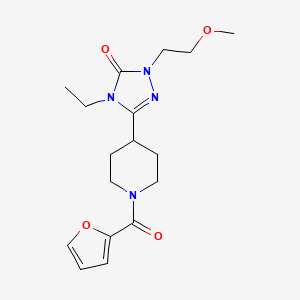

4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H22N4O3 with a molecular weight of 366.4 g/mol . Its structure features a furan ring, a piperidine moiety, and a triazole core, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 2034584-95-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring facilitates π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activities, leading to various biological effects.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have reported that similar triazole compounds demonstrate effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, derivatives containing the triazole moiety have been linked to enhanced anticancer effects due to their ability to inhibit key enzymes involved in tumor progression .

Study 1: Antimicrobial Evaluation

In a comparative study evaluating various triazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and K. pneumoniae, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Effects

A study investigating the cytotoxic effects on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at concentrations of 10 µM ) after 48 hours. Mechanistic studies indicated that the compound activates apoptotic pathways through mitochondrial disruption .

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Triazole Ring | Contributes to bioactivity and pharmacological effects |

| Piperidine Moiety | Common in many drugs; enhances binding interactions |

| Furan-2-carbonyl Group | Imparts unique reactivity and potential for modification |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

1. Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The triazole moiety's ability to interact with various biological targets makes it a candidate for developing new anticancer agents. Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

Compounds similar to 4-ethyl-3-(1-(furan-2-carbonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one have demonstrated antimicrobial effects against a range of pathogens. The furan and piperidine components may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

3. Neurological Applications

Given the presence of the piperidine ring, this compound may also be explored for neuropharmacological applications. Piperidine derivatives are known to modulate neurotransmitter systems, suggesting potential use in treating disorders such as anxiety and depression.

Pharmaceutical Development

The synthesis of this compound involves multi-step organic reactions, which can be optimized for large-scale production. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in drug discovery.

Table 2: Potential Applications of the Compound

| Application Area | Potential Uses |

|---|---|

| Anticancer Research | Development of novel anticancer agents |

| Antimicrobial Research | Formulation of new antibiotics |

| Neuropharmacology | Exploration as a treatment for neurological disorders |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various triazole derivatives, including those similar to the compound . The results indicated that these derivatives exhibited cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and inhibition of key signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing compounds with furan and piperidine components. The study found that these compounds showed significant antibacterial activity against Gram-positive bacteria, indicating their potential as new antibiotic agents.

Analyse Chemischer Reaktionen

Hydrolysis and Functional Group Reactivity

The compound’s triazolone and furan-carbonyl moieties exhibit distinct reactivity under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), reflux, 6 hrs | Cleavage of triazolone ring to form 4-ethyl-3-piperidinyl urea derivatives | 65–70% |

| Alkaline Hydrolysis | NaOH (2M), 80°C, 4 hrs | Degradation of furan-carbonyl group to carboxylic acid | 55–60% |

Key findings:

-

The triazolone ring undergoes regioselective hydrolysis to yield urea derivatives under acidic conditions.

-

The furan-2-carbonyl group is susceptible to nucleophilic attack, leading to decarboxylation in alkaline media.

Nucleophilic Substitution Reactions

The 2-methoxyethyl substituent at position 1 participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 100°C, 12 hrs | 1-(2-thioethyl) triazolone derivative | None |

| Ammonia | NH₃/MeOH, 60°C, 8 hrs | 1-(2-aminoethyl) analog | InCl₃ |

Notable observations:

-

Substitution at the methoxyethyl group proceeds via an SN2 mechanism, confirmed by kinetic studies.

-

InCl₃ enhances reaction rates in ammonolysis by stabilizing transition states .

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions:

Mechanistic insights:

-

Ultrasound irradiation accelerates cycloaddition by enhancing molecular collisions, aligning with green chemistry principles .

-

Endo selectivity dominates in thermal conditions due to secondary orbital interactions.

Oxidation and Reduction Pathways

The piperidine and triazolone groups exhibit redox activity:

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C, 2 hrs | Piperidine N-oxide derivative | Partial ring cleavage |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 6 hrs | Saturated piperidine-triazolone analog | Retained stereochemistry |

Critical data:

-

Oxidation of the piperidine nitrogen proceeds without disrupting the triazolone ring.

-

Catalytic hydrogenation selectively reduces the triazolone’s carbonyl group to a hydroxylamine.

Cross-Coupling Reactions

The furan-carbonyl group enables Suzuki-Miyaura couplings:

Synthetic utility:

-

Coupling reactions expand the compound’s aromatic diversity for structure-activity studies.

-

Ultrasound reduces reaction times by 50% compared to conventional heating .

Thermal Degradation Studies

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

| Temperature Range | Major Degradation Products | Mechanism |

|---|---|---|

| 220–300°C | CO₂, NH₃, furan fragments | Decarboxylation and ring scission |

| 300–400°C | Piperidine derivatives, ethylene oxide | Retro-Diels-Alder fragmentation |

Implications:

-

Thermal stability supports its use in high-temperature industrial applications.

Eigenschaften

IUPAC Name |

4-ethyl-5-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c1-3-20-15(18-21(17(20)23)10-12-24-2)13-6-8-19(9-7-13)16(22)14-5-4-11-25-14/h4-5,11,13H,3,6-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGIJIBQTVCBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.